molecular formula C22H17N3O3S2 B7726473 MFCD03621214

MFCD03621214

Cat. No.: B7726473
M. Wt: 435.5 g/mol
InChI Key: QELCZGUAHYELJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03621214 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03621214 involves several steps, each requiring specific reagents and conditions. One common method includes the use of propargyl sulfonium salts as C1 synthons, which are reacted under mild conditions to yield the desired compound . The reaction typically involves the use of ClO4− as the counter anion to enhance the yield due to its lesser nucleophilic ability .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

MFCD03621214 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfilimine products, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

MFCD03621214 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: This compound is utilized in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of MFCD03621214 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD03621214 include those with analogous structures or functional groups. Examples include other sulfonium salts and related organic molecules .

Uniqueness

This compound stands out due to its unique reactivity and potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its promising research applications make it a valuable compound for further study and development.

Properties

IUPAC Name

phenacyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-18(16-8-3-1-4-9-16)14-28-20(27)15-30-22-24-23-21(19-12-7-13-29-19)25(22)17-10-5-2-6-11-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCZGUAHYELJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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